molecular formula C11H12F3N B3074192 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019484-11-7

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B3074192
CAS No.: 1019484-11-7
M. Wt: 215.21 g/mol
InChI Key: DIIKPHVCAARSQW-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine is an organic compound with the molecular formula C11H12F3N. This compound features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a prop-2-en-1-yl group through a methylamine linkage. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h2-5,7,15H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIKPHVCAARSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride and allylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts: A base, such as triethylamine, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-(trifluoromethyl)benzyl chloride is added dropwise to a solution of allylamine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine: Similar structure but with the trifluoromethyl group in the para position.

    (Prop-2-en-1-yl)({[2-(trifluoromethyl)phenyl]methyl})amine: Similar structure but with the trifluoromethyl group in the ortho position.

    (Prop-2-en-1-yl)({[3-(difluoromethyl)phenyl]methyl})amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The unique positioning of the trifluoromethyl group in (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine , also known by its CAS number 1155979-78-4, is an organic molecule with significant potential in pharmacological applications. Its unique structure, characterized by a trifluoromethyl group, suggests possible biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Molecular Formula : C11H12F3N
  • Molecular Weight : 229.20 g/mol
  • CAS Number : 1155979-78-4
  • Physical State : Solid at room temperature
  • Melting Point : Not specified in available data

Structural Characteristics

The compound features a prop-2-enyl group attached to a phenyl ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl moiety enhances lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Effects

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit diverse biological activities, including anti-inflammatory and antidepressant effects. The following sections summarize key findings related to the biological effects of this compound.

Antidepressant-Like Effects

A study highlighted the antidepressant-like effects of related compounds that include the trifluoromethyl group. In experiments conducted on mice, these compounds demonstrated significant modulation of serotonergic and noradrenergic systems, which are crucial in the pathophysiology of Major Depressive Disorder (MDD) . The specific involvement of serotonin receptors (5-HT1A and 5-HT3) was noted, indicating a potential pathway for therapeutic action.

Anti-inflammatory Activity

Compounds with similar structures have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives tested against COX-1 and COX-2 demonstrated varying degrees of inhibition, suggesting that this compound may also possess anti-inflammatory capabilities . The IC50 values from related studies provide insights into the potency of such compounds.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : Evaluate the antidepressant-like effect in mice.
    • Methodology : Mice were administered various receptor antagonists prior to treatment with related compounds to assess the involvement of specific neurotransmitter systems.
    • Findings : Significant antidepressant-like effects were observed, particularly linked to serotonergic modulation .
  • COX Inhibition Study :
    • Objective : Investigate anti-inflammatory potential through COX inhibition.
    • Results : Compounds showed varying IC50 values against COX enzymes, with some exhibiting stronger inhibition than established drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The trifluoromethyl group is known to enhance metabolic stability and bioavailability. Modifications to the phenyl ring or alterations in the amine structure could further refine its pharmacological profile.

Table: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
N-(3-(Trifluoromethyl)phenyl)...AntidepressantNot specified
Pyrimidine derivativesCOX-1 Inhibition19.45 ± 0.07
Pyrimidine derivativesCOX-2 Inhibition31.4 ± 0.12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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